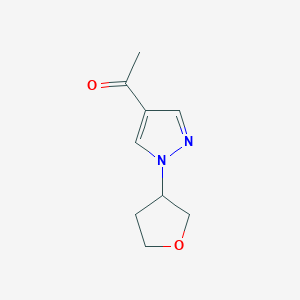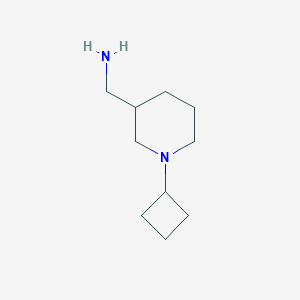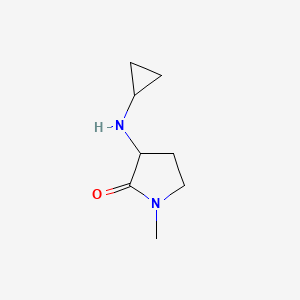
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, also known as 2-Chloro-1-ethyl-4-(2-hydroxyethyl)piperidine or Chlophedianol, is a synthetic organic compound and a member of the piperidine family. It is a colorless, crystalline solid that is highly soluble in water and other organic solvents. Chlophedianol has a wide range of applications in the pharmaceutical, cosmetic, and chemical industries.
Scientific Research Applications
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceuticals. The compound can be used to synthesize substituted piperidines, which are present in various classes of drugs .
Development of Central Nervous System (CNS) Drugs
The structural motif of piperidine is often found in molecules targeting the CNS. This compound could be utilized in the development of new therapeutic agents for treating CNS disorders due to its ability to cross the blood-brain barrier and its modifiable pharmacokinetic properties .
Antihistamine Drug Synthesis
Piperidine derivatives are known for their use in creating antihistamine drugs. The hydroxyethyl group in the compound could potentially enhance the interaction with histamine receptors, making it a candidate for the synthesis of novel antihistamines .
Inhalable Genomic Medicine Delivery
The structural flexibility of piperidine derivatives makes them suitable for creating inhalable delivery vehicles for mRNA and CRISPR-Cas9 gene editors. This compound could be modified to form part of a biodegradable ionizable lipid, enhancing the delivery of genomic medicines to the lungs .
Anti-inflammatory and Analgesic Agents
Due to the inherent pharmacological activity of piperidine derivatives, this compound could be explored for its anti-inflammatory and analgesic properties. It could act as a precursor in the synthesis of new compounds with potential application in pain management and inflammation control .
Catalysis in Organic Synthesis
Piperidine derivatives can act as catalysts or co-catalysts in various organic reactions. The compound’s chlorine and hydroxyethyl groups might be leveraged to develop new catalytic systems that can facilitate or enhance chemical transformations .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
properties
IUPAC Name |
2-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-7-9(13)11-4-1-8(2-5-11)3-6-12/h8,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPCGRGNIWQAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)



![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)


![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)